molecular formula C4H2N2O2S B13969321 1,3,4-Thiadiazole-2,5-dicarbaldehyde CAS No. 859506-70-0

1,3,4-Thiadiazole-2,5-dicarbaldehyde

Cat. No.: B13969321
CAS No.: 859506-70-0
M. Wt: 142.14 g/mol
InChI Key: FZDABVOWUXHHND-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2,5-dicarbaldehyde: is an organic compound with the molecular formula C4H2N2O2S . It is a heterocyclic compound containing a thiadiazole ring with two aldehyde groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with glyoxal under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, would be necessary for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Thiadiazole-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,3,4-Thiadiazole-2,5-dicarbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized thiadiazoles, which have applications in materials science and catalysis .

Biology and Medicine: This compound and its derivatives have shown potential as antimicrobial and anticancer agents. Studies have demonstrated their ability to inhibit the growth of various bacterial strains and cancer cell lines. The presence of the thiadiazole ring is crucial for their biological activity .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. These materials have applications in electronics and photonics .

Mechanism of Action

The biological activity of 1,3,4-thiadiazole-2,5-dicarbaldehyde is attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. For example, its antimicrobial activity is linked to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death .

Comparison with Similar Compounds

    1,3,4-Thiadiazole: The parent compound without the aldehyde groups.

    1,3,4-Thiadiazole-2,5-dicarboxylic acid: The oxidized form of 1,3,4-thiadiazole-2,5-dicarbaldehyde.

    1,3,4-Thiadiazole-2,5-dimethanol: The reduced form of this compound

Uniqueness: this compound is unique due to the presence of two reactive aldehyde groups, which allow for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications .

Properties

CAS No.

859506-70-0

Molecular Formula

C4H2N2O2S

Molecular Weight

142.14 g/mol

IUPAC Name

1,3,4-thiadiazole-2,5-dicarbaldehyde

InChI

InChI=1S/C4H2N2O2S/c7-1-3-5-6-4(2-8)9-3/h1-2H

InChI Key

FZDABVOWUXHHND-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NN=C(S1)C=O

Origin of Product

United States

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